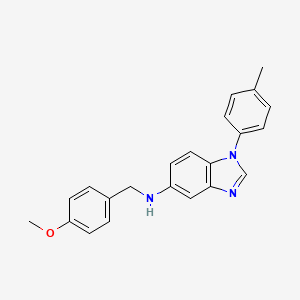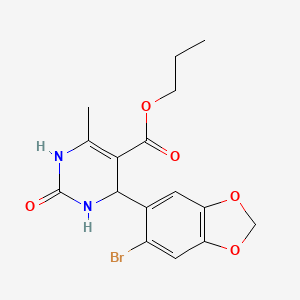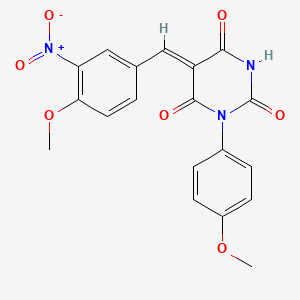
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea, also known as GW-501516 or Cardarine, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This leads to an increase in the expression of genes that are involved in lipid metabolism and energy expenditure. As a result, the body is able to burn more fat and produce more energy, which can lead to improvements in metabolic health and endurance performance.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase fatty acid oxidation in skeletal muscle, improve glucose tolerance, and reduce inflammation in the body. It has also been shown to improve endurance performance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea in lab experiments is its ability to activate PPARδ selectively. This allows researchers to study the specific effects of PPARδ activation on various physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of this compound in human trials. Another area of interest is its potential use in improving cardiovascular health and endurance performance. Future studies should focus on the long-term effects of this compound on cardiovascular health and endurance performance in humans.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea involves the reaction of 3-chlorophenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a suitable solvent and catalyst. The reaction yields the desired product, which is then purified using standard procedures.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea has been extensively studied for its potential use in various research applications. It has shown promising results in preclinical studies as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been investigated for its potential use in improving cardiovascular health and endurance performance.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-6-3-7-14(10-13)18-16(20)19-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOOKAQJWBPRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4926772.png)
![[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
![methyl 7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4926798.png)

![1-(4-fluorophenyl)-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4926811.png)
![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B4926815.png)
![3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926816.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926817.png)

![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)